An In-depth Technical Guide to Boc-L-Ala-OH-2-13C: Structure, Properties, and Applications
An In-depth Technical Guide to Boc-L-Ala-OH-2-13C: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C (Boc-L-Ala-OH-2-¹³C), an isotopically labeled amino acid derivative crucial for advancements in peptide synthesis, drug development, and metabolic research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed data, experimental protocols, and workflow visualizations.
Chemical Structure and Identification
Boc-L-Ala-OH-2-¹³C is a derivative of the amino acid L-alanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the second carbon atom (the α-carbon) is a stable ¹³C isotope. This isotopic labeling provides a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies.
Chemical Structure:
The asterisk () indicates the position of the ¹³C isotope.*
Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]propanoic-2-¹³C acid |
| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine-2-¹³C, L-Alanine-2-¹³C, N-t-Boc derivative |
| Molecular Formula | C₇¹³CH₁₅NO₄ |
| Molecular Weight | 190.20 g/mol [1] |
| CAS Number | 201612-65-9 (for ¹³C labeled) |
| InChI Key | QVHJQCGUWFKTSE-IJPZVAHNSA-N[1] |
| SMILES | C--INVALID-LINK--C(O)=O[1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of Boc-L-Ala-OH-2-¹³C are largely similar to its unlabeled counterpart. The primary differences are observed in its spectroscopic characteristics due to the presence of the ¹³C isotope.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 79-83 °C (lit.) | [1] |
| Optical Activity | [α]²⁰/D -23°, c=2 in acetic acid | [1] |
| Solubility | Moderately soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol. | [2][4] |
| pKa | Data not readily available. Expected to be similar to other N-protected amino acids. |
Spectroscopic Data
¹³C NMR Spectroscopy: The key feature of Boc-L-Ala-OH-2-¹³C is its distinct ¹³C NMR spectrum. While a full spectrum for the labeled compound is not widely published, the chemical shift of the labeled α-carbon (C2) is expected to be around 50 ppm (in CDCl₃), similar to the unlabeled compound. However, the signal will be significantly enhanced and will exhibit coupling with adjacent protons. The other carbon signals are expected to be similar to the unlabeled compound: C=O (carboxyl) ~176 ppm, C=O (Boc) ~155 ppm, C(CH₃)₃ ~80 ppm, and CH₃ ~28 ppm.[5][6]
FT-IR Spectroscopy: The FT-IR spectrum is expected to be very similar to that of unlabeled Boc-L-Ala-OH. Key peaks include:
-
~3300 cm⁻¹ (N-H stretch)
-
~2980 cm⁻¹ (C-H stretch)
-
~1710 cm⁻¹ (C=O stretch of carboxylic acid and urethane)
-
~1520 cm⁻¹ (N-H bend)
-
~1160 cm⁻¹ (C-O stretch)
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and analysis of Boc-L-Ala-OH. These can be adapted for the ¹³C-labeled version by using L-Alanine-2-¹³C as the starting material.
Synthesis of Boc-L-Ala-OH-2-¹³C
This protocol is adapted from the general synthesis of N-(tert-Butoxycarbonyl)-L-alanine.[7]
Materials:
-
L-Alanine-2-¹³C
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
4 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Suspend L-Alanine-2-¹³C (e.g., 10.0 g, ~111 mmol) in water (56 mL) in a flask and cool to 0°C in an ice bath.
-
Add NaOH (e.g., 6.67 g, ~167 mmol) to the suspension with stirring until dissolved.
-
Add THF (56 mL) followed by the dropwise addition of (Boc)₂O (e.g., 31.5 g, ~144 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
Extract the mixture with petroleum ether (2 x 100 mL) to remove unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1 with 4 M HCl.
-
Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
-
Combine the organic extracts and wash with saturated brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add hexane or petroleum ether dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
HPLC Analysis
This is a representative method for the analysis of Boc-L-alanine enantiomers and can be used for purity assessment.
Column: Chiral stationary phase, e.g., CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm particles. Mobile Phase: 90:10 (v/v) 20 mM ammonium acetate (pH 6) : methanol. Flow Rate: 1.0 mL/min. Column Temperature: 25 °C. Detection: UV at 230 nm. Injection Volume: 5 µL. Sample Preparation: 5 mg/mL in methanol.
Applications in Research and Development
Boc-L-Ala-OH-2-¹³C is a valuable tool in several areas of scientific research:
-
Peptide Synthesis: It is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The ¹³C label allows for the site-specific incorporation of an NMR-active nucleus, facilitating the structural and dynamic analysis of the resulting peptides.
-
Drug Development: In the development of peptide-based therapeutics, this labeled amino acid can be used to study drug metabolism, pharmacokinetics, and target engagement.
-
Metabolic Research: The ¹³C label can be traced in biological systems to elucidate metabolic pathways involving alanine.
Visualized Workflows
Synthesis Workflow
Caption: General synthesis workflow for Boc-L-Ala-OH-2-¹³C.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The cycle of Boc-based solid-phase peptide synthesis.
References
- 1. Boc-Ala-OH-2-13C 99 atom % 13C [sigmaaldrich.com]
- 2. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
